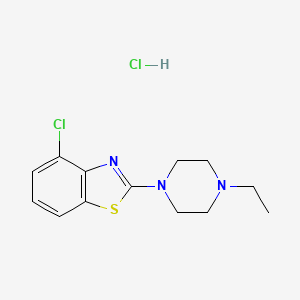![molecular formula C23H30N4O3 B6487681 N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 877631-29-3](/img/structure/B6487681.png)
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (NCP-FEPE) is a synthetic compound that has been researched for its potential applications in scientific research. It is a relatively new compound that has not been studied extensively, but it has shown promise in certain areas.
科学研究应用
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
作用机制
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an essential cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, this compound prevents the production of these essential molecules, which in turn inhibits cell growth.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as reduce inflammation in animal models. Additionally, it has been found to reduce the production of certain metabolites, such as purines and thymidylate, which are essential for cell growth.
实验室实验的优点和局限性
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has a number of advantages and limitations for lab experiments. One of the major advantages of using this compound is its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been found to reduce inflammation in animal models, which makes it a useful tool for studying inflammation. However, this compound has some limitations, such as its potential to induce cytotoxicity in certain cell types. Additionally, it has been found to be relatively unstable in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has a number of potential future directions. One potential future direction is the development of new derivatives of this compound that have improved stability in aqueous solutions. Additionally, further research into the mechanism of action of this compound could lead to the development of new compounds with improved efficacy. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for cancer and inflammation. Finally, further research into the potential applications of this compound in drug design could lead to the development of new drugs with improved efficacy and safety.
合成方法
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is synthesized through a multi-step process involving the reaction of 4-phenylpiperazine, furan-2-ylmethylene, and cyclopentylbromide. The first step involves the reaction of 4-phenylpiperazine and furan-2-ylmethylene to form a furan-2-ylmethylene-4-phenylpiperazine intermediate. The intermediate is then reacted with cyclopentylbromide to form this compound. The entire synthesis process is outlined in the following flowchart:
Step 1: 4-Phenylpiperazine + Furan-2-ylmethylene → Furan-2-ylmethylene-4-phenylpiperazine
Step 2: Furan-2-ylmethylene-4-phenylpiperazine + Cyclopentylbromide → this compound
属性
IUPAC Name |
N'-cyclopentyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c28-22(23(29)25-18-7-4-5-8-18)24-17-20(21-11-6-16-30-21)27-14-12-26(13-15-27)19-9-2-1-3-10-19/h1-3,6,9-11,16,18,20H,4-5,7-8,12-15,17H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHVMKHIUMKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6487603.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6487634.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6487655.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6487667.png)
![2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6487670.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6487674.png)

![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B6487679.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B6487690.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6487698.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6487713.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6487716.png)
